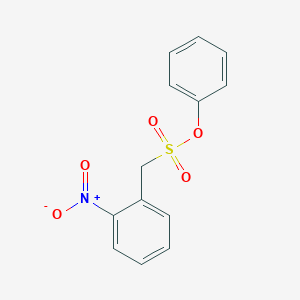![molecular formula C18H37PSn B14378884 Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane CAS No. 90127-34-7](/img/structure/B14378884.png)
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a propyl chain, which is further substituted with a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable alkyl halide, such as 3-bromopropyltrimethylstannane. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in Stille coupling reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are typically biaryl compounds or other substituted organic molecules, depending on the nature of the organic halide used in the reaction.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane has several scientific research applications:
Medicine: Research into its potential medicinal applications is ongoing, with interest in its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of complex organic molecules and materials, particularly in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane in catalytic reactions involves its role as a ligand. It coordinates with transition metal centers, stabilizing the metal complex and facilitating the catalytic cycle. The trimethylstannyl group can participate in transmetallation steps, transferring organic groups to the metal center and enabling subsequent reaction steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Another organophosphorus compound with similar steric properties but different electronic characteristics.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Tris(2-methoxyphenyl)phosphine: A phosphine ligand with electron-donating methoxy groups, offering different reactivity.
Uniqueness
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity in cross-coupling reactions. Its steric bulk and electronic properties also make it a valuable ligand in transition metal catalysis, offering different reactivity and selectivity compared to other phosphine ligands .
Eigenschaften
CAS-Nummer |
90127-34-7 |
|---|---|
Molekularformel |
C18H37PSn |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
dicyclohexyl(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C15H28P.3CH3.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;3*1H3; |
InChI-Schlüssel |
QPNCCPHWAPRBRV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CCCP(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)

methanone](/img/structure/B14378853.png)




![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)

